REACTION_CXSMILES
|
Br[CH:2]([CH3:12])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=1)=[O:4].[N:13]1(C(OCC)=O)[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.C(N(CC)CC)C.[OH-].[Na+]>C(OCC)C.C(OCC)(=O)C>[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([C:3](=[O:4])[CH:2]([N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[CH3:12])=[CH:6][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
741 mg
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)C1=CC=C(C=C1)Cl)C
|
Name
|
|
Quantity
|
474 mg
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C(=O)OCC
|
Name
|
|
Quantity
|
0.42 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
(reaction was monitored by Thin Layer Chromatography (TLC))
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent in vacuo
|
Type
|
ADDITION
|
Details
|
the crude viscous liquid was treated with conc. HCl (15 mL)
|
Type
|
TEMPERATURE
|
Details
|
at refluxing temperature for 48 hrs
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent 4′chloro-2-(piperazin-1-yl)propiophenone
|
Type
|
CUSTOM
|
Details
|
was obtained as a semisolid which
|
Type
|
CUSTOM
|
Details
|
was reacted without further purification
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C(C(C)N1CCNCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |